3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid 3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid 3,11,15,23-tetraoxo-27xi-lanosta-8,16-dien-26-oic acid is a triterpenoid.
3,11,15,23-Tetraoxo-27|I-lanosta-8,16-dien-26-oic acid is a natural product found in Taiwanofungus camphoratus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023389
InChI: InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1
SMILES:
Molecular Formula: C30H40O7
Molecular Weight: 512.6 g/mol

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid

CAS No.:

Cat. No.: VC16023389

Molecular Formula: C30H40O7

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

3,11,15,23-Tetraoxo-27xi-lanosta-8,16-dien-26-oic acid -

Specification

Molecular Formula C30H40O7
Molecular Weight 512.6 g/mol
IUPAC Name (6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Standard InChI InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h12,15-16,19,21,32H,8-11,13-14H2,1-7H3,(H,36,37)/t15-,16?,19+,21+,28+,29-,30+/m1/s1
Standard InChI Key YBFMHFRKIFVPJA-LRGPFVJBSA-N
Isomeric SMILES C[C@H](CC(=O)CC(C)C(=O)O)C1=CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C
Canonical SMILES CC(CC(=O)CC(C)C(=O)O)C1=CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 3,11,15,23-tetraoxo-27ξ-lanosta-8,16-dien-26-oic acid is C₃₀H₄₀O₇, with a molecular weight of 512.6 g/mol . Its IUPAC name, (6R)-6-[(5R,7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12-hexahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid, reflects its stereochemical complexity, including multiple chiral centers (R/S configurations) and a γ-lactone ring . The “27ξ” designation indicates unresolved stereochemistry at carbon 27, a common feature in natural triterpenoids.

Spectral and Physicochemical Properties

Key spectral data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. The presence of four ketone groups (δC 207–215 ppm in ¹³C NMR) and conjugated double bonds (δH 5.5–6.0 ppm in ¹H NMR) distinguishes it from less-oxidized lanostanes . The compound is stored as a stable powder at -20°C or in solvent at -80°C for long-term preservation .

Biosynthetic Pathways and Enzymatic Modifications

Role of Post-Modification Enzymes

Recent work identified three enzymes critical to the biosynthesis of Antrodia lanostanoids: AcCYP4 (cytochrome P450), AcSDR6 (short-chain dehydrogenase), and AcSMT1 (C-24 methyltransferase) . AcSDR6 catalyzes the dehydrogenation of 3β-OH to 3-keto groups, a step essential for forming the 3,11,15,23-tetraoxo motif . Crystal structure analysis reveals that AcSDR6’s active site contains a conserved tyrosine residue (Tyr164) that abstracts a proton from the 3β-OH, enabling NAD⁺-dependent oxidation .

Pathway Elucidation

The compound derives from lanosterol, which undergoes sequential oxidations at C-3, C-11, C-15, and C-23. AcCYP4 introduces a Δ⁷,⁹(¹¹) diene system and a 15α-hydroxy group, while AcSMT1 methylates C-24 to yield a 31-carbon skeleton . These modifications enhance structural rigidity and bioactivity.

Research Gaps and Future Directions

Synthetic Accessibility

Total synthesis remains unexplored due to the compound’s stereochemical complexity. Semi-synthetic approaches using biosynthetic enzymes (e.g., AcSDR6) could enable scalable production .

Mechanistic Studies

The exact molecular targets and pharmacokinetic properties (e.g., bioavailability, metabolism) are unknown. Structural analogs with improved potency and solubility should be prioritized.

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